molecular formula C13H27ClN2O2 B2443197 tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride CAS No. 1909313-44-5

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride

Cat. No. B2443197
CAS RN: 1909313-44-5
M. Wt: 278.82
InChI Key: LJKDYGCFZSOSOX-UHFFFAOYSA-N
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Description

“tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride” is a chemical compound with the molecular formula C13H27ClN2O2 . It is related to the class of compounds known as carbamates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride” can be analyzed based on its molecular formula C13H27ClN2O2 . The InChI code provides a standard way to encode the molecular structure using text .

Scientific Research Applications

Synthesis and Functionalization Techniques

The synthesis and functionalization of carbamates, including tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride, are pivotal in creating intermediates for further chemical reactions. For instance, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and catalytic amounts of 4,4′-di-tert-butylbiphenyl (DTBB) in THF at -78°C demonstrates a methodology for producing functionalized carbamates. These compounds are deprotected under specific conditions to yield substituted 1,2-diols, showcasing their potential as versatile intermediates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).

Creation of Analogs and Derivatives

Research into tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride and its derivatives extends to the synthesis of analogs for established compounds. An example is the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. The key step in these preparations involved cocyclization, leading to the creation of structurally unique and potentially more effective insecticides (Brackmann et al., 2005).

Structural Analysis and Characterization

The structural analysis of carbamate derivatives, including tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride, contributes significantly to understanding their potential applications. Studies involving X-ray crystallography provide detailed insights into the molecular geometry and intermolecular interactions of these compounds, aiding in the development of new materials and pharmaceutical agents. For example, the analysis of isomorphous crystal structures of carbamate derivatives highlights the interplay of hydrogen and halogen bonds, which could influence the design of molecules with specific binding affinities or reactivity patterns (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5;/h9-11,14H,6-8H2,1-5H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKDYGCFZSOSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1CNC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride

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